molecular formula C10H18ClNO B3386447 2-Chloro-1-(2-ethylpiperidin-1-yl)propan-1-one CAS No. 731011-94-2

2-Chloro-1-(2-ethylpiperidin-1-yl)propan-1-one

Cat. No.: B3386447
CAS No.: 731011-94-2
M. Wt: 203.71 g/mol
InChI Key: AZONHAYWAQFQQF-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-ethylpiperidin-1-yl)propan-1-one is a chloro-substituted propanone derivative featuring a 2-ethylpiperidine moiety. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. Its structure combines a ketone group at the propan-1-one position with a piperidine ring substituted at the second carbon by an ethyl group, contributing to its unique reactivity and physicochemical properties. The compound is cataloged as a building block in drug discovery, reflecting its role in synthesizing complex molecules (e.g., Ref: 3D-GEB01194) .

Properties

IUPAC Name

2-chloro-1-(2-ethylpiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO/c1-3-9-6-4-5-7-12(9)10(13)8(2)11/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZONHAYWAQFQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801248695
Record name 2-Chloro-1-(2-ethyl-1-piperidinyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801248695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731011-94-2
Record name 2-Chloro-1-(2-ethyl-1-piperidinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731011-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(2-ethyl-1-piperidinyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801248695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2-ethylpiperidin-1-yl)propan-1-one typically involves the reaction of 2-ethylpiperidine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing advanced equipment to maintain reaction conditions and ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(2-ethylpiperidin-1-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-1-(2-ethylpiperidin-1-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential pharmacological properties and as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-ethylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s chloro and carbonyl groups allow it to participate in various chemical reactions, potentially modifying biological molecules and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Piperidine/Piperazine Moieties

Table 1: Key Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Applications
This compound C10H17ClNO 202.7 Not reported Organic solvents (e.g., ethanol) Pharmaceutical intermediates
2-Chloro-1-(2,6-dimethylpiperidin-1-yl)-propan-1-one C10H18ClNO 203.71 293.0 (predicted) Slightly soluble in water Organic synthesis intermediate
2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one C9H17ClN2O 204.7 Not reported Organic solvents Chemical building block
2-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one C13H23ClN2O 258.79 Not reported Not reported Research applications
Key Observations:

Piperazine derivatives (e.g., 4-ethylpiperazin-1-yl) exhibit higher polarity due to the additional nitrogen atom, influencing solubility and interaction with biological targets .

Molecular Weight and Boiling Points :

  • Increasing substituent complexity (e.g., cyclohexylpiperazine) raises molecular weight significantly (258.79 g/mol) , which may correlate with higher melting/boiling points, though experimental data are lacking.

Functional Analogues with Aromatic or Aliphatic Substituents

Table 2: Comparison with Non-Piperidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reactivity/Safety Notes
2-Chloro-1-(4-chlorophenyl)propan-1-one C9H7Cl2O 203.06 Aromatic chloro-substitution Predicted CMR (carcinogenic/mutagenic/reprotoxic) properties; volatile
4-Fluoromethcathinone (4-FMC) C10H12FNO 181.21 Fluorophenyl group Psychoactive effects; interacts with CNS targets
2-Chloro-1-(3-chlorophenyl)propan-1-one C9H7Cl2O 203.06 Dichlorophenyl substitution Irritant; requires strict handling protocols
Key Observations:

Aromatic vs. Aliphatic piperidine/piperazine derivatives are less likely to intercalate DNA, reducing genotoxicity risks compared to aromatic analogues .

Safety Profiles: Chlorophenyl propanones (e.g., 2-Chloro-1-(3-chlorophenyl)propan-1-one) are classified as irritants, requiring protective handling . Piperidine-based compounds (e.g., 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)-propan-1-one) are less volatile, improving laboratory safety .

Biological Activity

2-Chloro-1-(2-ethylpiperidin-1-yl)propan-1-one, with the molecular formula C10H18ClNO and a molecular weight of 203.71 g/mol, is a chemical compound that has garnered attention for its potential biological activities. This compound is synthesized through the reaction of 2-ethylpiperidine with chlorinating agents, such as thionyl chloride or phosphorus pentachloride, under controlled conditions to ensure high yield and purity.

The biological activity of this compound is primarily linked to its structural components, particularly the chloro and carbonyl groups. These functional groups enable the compound to engage in various chemical reactions, potentially modifying biological molecules and influencing cellular processes. The specific molecular targets and pathways impacted by this compound depend on its application context.

Case Studies and Research Findings

While there are few direct case studies specifically focused on this compound, related compounds have been investigated for their effects on various biological pathways. For example, small molecule inhibitors targeting the PD-1/PD-L1 pathway have shown promise in cancer therapy by preventing immune evasion of tumor cells. Although not directly related to our compound, these studies highlight the importance of similar structural motifs in developing effective therapeutic agents .

Table 1: Comparison of Related Compounds and Their Biological Activities

Compound NameBiological TargetActivity DescriptionReference
This compoundUnknownInvestigated for potential biological activity
BMS-202PD-L1Small molecule inhibitor preventing PD-L1 binding
CP-610431ACC (Acetyl-CoA Carboxylase)Inhibits fatty acid synthesis

Synthetic Routes

The synthesis typically involves chlorination reactions under specific conditions to yield high-purity products. The compound can also undergo various chemical transformations:

Types of Reactions:

  • Substitution Reactions: The chloro group can be replaced by other nucleophiles.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents.
  • Oxidation Reactions: Can be oxidized to form carboxylic acids or other derivatives.

Industrial Applications

In industrial settings, this compound is utilized as a building block for synthesizing more complex molecules and specialty chemicals. Its potential applications in drug development emphasize the need for further research into its biological effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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